molecular formula C8H9ClHgS B14357966 Chloro(2-phenyl-2-sulfanylethyl)mercury CAS No. 91786-09-3

Chloro(2-phenyl-2-sulfanylethyl)mercury

Cat. No.: B14357966
CAS No.: 91786-09-3
M. Wt: 373.27 g/mol
InChI Key: BTYRMUBXRURVSN-UHFFFAOYSA-M
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Description

Chloro(2-phenyl-2-sulfanylethyl)mercury is an organomercury compound with the chemical formula C8H9ClHgS. This compound is known for its unique structure, which includes a mercury atom bonded to a chloro group, a phenyl group, and a sulfanylethyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2-phenyl-2-sulfanylethyl)mercury typically involves the reaction of phenylacetylene with mercuric chloride in the presence of a sulfur-containing reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the mercury compounds safely. The production process is carefully monitored to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Chloro(2-phenyl-2-sulfanylethyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing products.

    Reduction: Reduction reactions can convert the compound into simpler mercury compounds.

    Substitution: The chloro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce mercuric oxide, while substitution reactions can yield various organomercury compounds with different functional groups.

Scientific Research Applications

Chloro(2-phenyl-2-sulfanylethyl)mercury has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on biological systems and potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a tool in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(2-phenyl-2-sulfanylethyl)mercury involves its interaction with various molecular targets. The mercury atom can form bonds with sulfur-containing groups in proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Chloro(2-phenyl-2-sulfanylethyl)mercury include other organomercury compounds such as:

  • Methylmercury
  • Ethylmercury
  • Phenylmercury

Uniqueness

This compound is unique due to its specific structure, which combines a phenyl group, a sulfanylethyl group, and a chloro group bonded to mercury. This unique combination of functional groups gives it distinct chemical properties and reactivity compared to other organomercury compounds.

Properties

CAS No.

91786-09-3

Molecular Formula

C8H9ClHgS

Molecular Weight

373.27 g/mol

IUPAC Name

chloro-(2-phenyl-2-sulfanylethyl)mercury

InChI

InChI=1S/C8H9S.ClH.Hg/c1-7(9)8-5-3-2-4-6-8;;/h2-7,9H,1H2;1H;/q;;+1/p-1

InChI Key

BTYRMUBXRURVSN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(C[Hg]Cl)S

Origin of Product

United States

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